Cas no 2138062-32-3 (1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one structure
2138062-32-3 structure
商品名:1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one
CAS番号:2138062-32-3
MF:C13H19NO2
メガワット:221.29546380043
CID:5992090
PubChem ID:165491790

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

    • EN300-1161529
    • 2138062-32-3
    • 1-(5-hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one
    • 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one
    • インチ: 1S/C13H19NO2/c1-13(2)6-3-11(16)9-12(13)14-7-4-10(15)5-8-14/h4-5,7-8,11-12,16H,3,6,9H2,1-2H3
    • InChIKey: HKHOWCWZTBLWLH-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(C)(C)C(C1)N1C=CC(C=C1)=O

計算された属性

  • せいみつぶんしりょう: 221.141578849g/mol
  • どういたいしつりょう: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 40.5Ų

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1161529-1.0g
1-(5-hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one
2138062-32-3
1g
$0.0 2023-06-08

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one 関連文献

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-oneに関する追加情報

Introduction to 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one (CAS No. 2138062-32-3)

1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one (CAS No. 2138062-32-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including calcium channel blocking properties and antioxidant effects. The presence of the 5-hydroxy-2,2-dimethylcyclohexyl substituent imparts additional stability and bioavailability, making it a promising candidate for further research and development.

The chemical structure of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one is characterized by a six-membered ring with a double bond and a ketone group, along with a substituted cyclohexyl ring. This structure provides a framework that can interact with various biological targets, such as ion channels and enzymes. The hydroxyl group on the cyclohexyl ring enhances the compound's solubility and reactivity, which are crucial factors in drug design.

Recent studies have highlighted the potential of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one in treating cardiovascular diseases. Dihydropyridines are well-known for their ability to block L-type calcium channels, which play a critical role in regulating vascular smooth muscle contraction. By inhibiting these channels, dihydropyridines can effectively reduce blood pressure and improve cardiovascular health. The unique structure of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one may offer enhanced selectivity and reduced side effects compared to existing calcium channel blockers.

In addition to its cardiovascular benefits, 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one has shown promising results in preclinical studies for its antioxidant properties. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders and cancer. The hydroxyl group on the cyclohexyl ring contributes to the compound's ability to scavenge free radicals and protect cells from oxidative damage. This dual mechanism of action—calcium channel blocking and antioxidant activity—makes 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one a versatile candidate for multifaceted therapeutic applications.

The synthesis of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common approach is to start with the formation of the cyclohexyl ring through a Diels-Alder reaction followed by selective functionalization to introduce the hydroxyl group. The subsequent formation of the dihydropyridine ring can be achieved through a variety of methods, including Michael addition and cyclization reactions. These synthetic routes have been optimized to minimize side reactions and maximize the efficiency of the process.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one. Preliminary results have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties. The half-life of the drug is sufficiently long to allow for once-daily dosing, which enhances patient compliance. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

The potential applications of 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one extend beyond cardiovascular disease and oxidative stress-related conditions. Recent research has explored its use in treating metabolic disorders such as diabetes and obesity. The compound's ability to modulate ion channels and reduce oxidative stress may help improve insulin sensitivity and glucose metabolism. Furthermore, its anti-inflammatory properties could be beneficial in managing chronic inflammatory conditions.

In conclusion, 1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one (CAS No. 2138062-32-3) represents an exciting advancement in medicinal chemistry with broad therapeutic potential. Its unique structural features and multifaceted biological activities make it a valuable candidate for further investigation and development as a novel pharmaceutical agent. Ongoing research aims to elucidate its mechanisms of action and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司